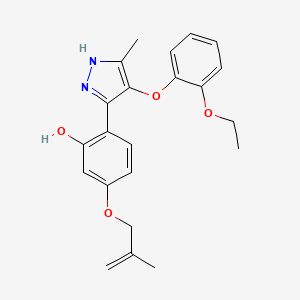
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
The compound 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a complex organic molecule characterized by its unique structural components, which include a pyrazole ring, phenolic groups, and various substituents. This compound is part of a broader class of phenolic derivatives known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.
Chemical Structure
The molecular formula of the compound is C20H24N2O4 with a molecular weight of approximately 356.42 g/mol. Its structural representation can be summarized as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The phenolic hydroxyl groups are known to participate in hydrogen bonding and can act as antioxidants, scavenging free radicals and reducing oxidative stress. The pyrazole moiety may modulate enzyme activities and influence signaling pathways critical for cellular functions.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways, including the PI3K/Akt signaling pathway. In vitro studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cell lines, suggesting that this compound may possess similar effects.
Anti-inflammatory Properties
Phenolic compounds are well-documented for their anti-inflammatory effects. The presence of the ethoxy and methylallyl substituents may enhance these properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antioxidant Activity : A study conducted on structurally similar phenolic compounds demonstrated their ability to scavenge DPPH radicals effectively, indicating potential antioxidant activity. This suggests that our compound may also exhibit similar protective effects against oxidative damage.
- Enzyme Inhibition : In a comparative study involving pyrazole derivatives, it was found that certain compounds inhibited key enzymes involved in inflammatory responses. The structure of this compound suggests it could similarly inhibit enzymes like COX-2.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C20H24N2O4 | Varies (e.g., C18H20N2O4) |
| Antitumor Activity | Potentially inhibits cancer cell proliferation | Confirmed in related studies |
| Anti-inflammatory Effects | Likely inhibits COX and LOX | Similar findings in related compounds |
| Antioxidant Capacity | Expected based on phenolic structure | Proven in multiple studies |
属性
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-26-19-8-6-7-9-20(19)28-22-15(4)23-24-21(22)17-11-10-16(12-18(17)25)27-13-14(2)3/h6-12,25H,2,5,13H2,1,3-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNRDHHGJUKRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














